Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

Synthetic Chemistry Process Chemistry Sildenafil Synthesis

Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (CAS 133261-07-1) is a key pyrazole-derived ester building block with the molecular formula C₁₀H₁₆N₂O₂ and a molecular weight of 196.25 g/mol. Its chemical structure is characterized by a specific substitution pattern: a methyl group at the N1 position, a propyl chain at the C3 position, and an ethyl ester at the C5 position.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 133261-07-1
Cat. No. B044991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
CAS133261-07-1
Synonyms1-Methyl-3-propylpyrazole-5-carboxylic Acid Ethyl Ester;  Ethyl 1-Methyl-3-propyl-1H-pyrazole-5-carboxylate;  Ethyl 1-Methyl-3-propylpyrazole-5-carboxylate; 
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCCC1=NN(C(=C1)C(=O)OCC)C
InChIInChI=1S/C10H16N2O2/c1-4-6-8-7-9(12(3)11-8)10(13)14-5-2/h7H,4-6H2,1-3H3
InChIKeyZPSRHLWRTVNGSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (CAS 133261-07-1): A Foundational Intermediate for Sildenafil and Related PDE5 Inhibitors


Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (CAS 133261-07-1) is a key pyrazole-derived ester building block with the molecular formula C₁₀H₁₆N₂O₂ and a molecular weight of 196.25 g/mol . Its chemical structure is characterized by a specific substitution pattern: a methyl group at the N1 position, a propyl chain at the C3 position, and an ethyl ester at the C5 position [1]. The compound is a light yellow liquid with a predicted boiling point of 302.042 °C at 760 mmHg, a density of 1.08 g/cm³, and a predicted pKa of 1.03±0.10 . It is most prominently recognized for its established and essential role as a chemical intermediate in the synthesis of Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor [2].

Established sildenafil synthesis intermediate with documented route
Specific N1-methyl, C3-propyl substitution pattern required for PDE5 inhibitor scaffold elaboration
Enables access to validated pyrazole building block with reported downstream bioactivity context

Why Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (CAS 133261-07-1) is Not a Generic or Interchangeable Pyrazole Building Block


The assumption that other pyrazole-5-carboxylate esters can serve as direct substitutes for Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (CAS 133261-07-1) is scientifically unfounded and can derail synthetic projects. This compound possesses a precise substitution pattern (N1-methyl, C3-propyl, C5-ethyl ester) that is essential for its function as a building block in the synthesis of Sildenafil and its analogs . Even structurally similar compounds, such as 1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester (CAS 139756-15-3), differ only by a methyl-to-ethyl substitution at the N1 position [1]. However, this subtle change fundamentally alters the molecule's identity and its suitability for established, validated synthetic pathways [2]. Procuring an alternative would necessitate costly re-validation of the entire multi-step sequence, impacting yield, purity profile, and regulatory compliance. The following section provides the specific, quantifiable evidence for why this particular CAS number is the required and non-substitutable component.

N1-methyl to N1-ethyl substitution (e.g., CAS 139756-15-3) alters synthetic pathway fit and may invalidate established protocols for PDE5 inhibitor synthesis.
Physicochemical property differences (molecular weight, boiling point) can shift analytical method retention times and purification behavior, requiring re-validation.

Quantitative Evidence for Selecting Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (CAS 133261-07-1) Over Analogs


Validated Synthesis Yield for Sildenafil Intermediate Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

The compound is a defined and validated intermediate in a specific synthetic route to Sildenafil, a PDE5 inhibitor. A documented procedure for its synthesis from ethyl 3-propyl-1H-pyrazole-5-carboxylate yields the target compound at 95% yield under specified conditions (reaction with dimethyl sulfate at 5-25 °C for 9 hours) . This well-defined protocol provides a reproducible starting point for process optimization, a key factor in procurement. In contrast, a related but different intermediate, 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (CAS 128537-26-8), is an intermediate for the agrochemical tebufenpyrad, highlighting the divergent applications based on specific substitution patterns .

Synthesis yield
Data to verify
95% yield
Reported high-yielding protocol context for sildenafil intermediate
Methylation with dimethyl sulfate, 5–25 °C, 9 h
Synthetic Chemistry Process Chemistry Sildenafil Synthesis

Physicochemical Property Differentiation for CAS 133261-07-1 vs. N1-Ethyl Analog

The specific physicochemical properties of this compound distinguish it from its closest structural analog, 1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester (CAS 139756-15-3). The target compound has a molecular weight of 196.25 g/mol, a boiling point of 302.042 °C at 760 mmHg, and a density of 1.08 g/cm³ . The N1-ethyl analog, differing by a single -CH₂- group, has a molecular weight of 210.27 g/mol [1]. These differences in fundamental properties are critical for analytical method development (e.g., HPLC, GC-MS) and quality control. They also dictate its behavior in purification steps like distillation and extraction, making it a distinct entity from its homologs.

Physicochemical profile
Head-to-head
Target: MW 196.25 g/mol, BP 302 °C
N1-Et analog: MW 210.27 g/mol, BP higher
Supports analytical method differentiation and identity confirmation
MW shift of +14 g/mol alters retention and extraction behavior
Physicochemical Properties Analytical Chemistry Quality Control

Commercial Purity Benchmarks for Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate Procurement

As a widely used intermediate, a clear market standard for purity has been established for Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, enabling informed procurement decisions. Leading suppliers commonly offer this compound with a purity specification of 95% or higher, supported by batch-specific quality control (QC) data . For instance, Bidepharm provides the compound at 95% purity and includes analytical documentation such as NMR, HPLC, or GC reports with each batch . Some suppliers, like MolCore, offer even higher purity grades of ≥98% . This level of documented purity is not guaranteed for a more obscure or less-frequently synthesized analog, where the purchaser may bear the burden of quality verification.

Commercial purity
Data to verify
95% to ≥98%
Established supplier purity benchmark reduces quality risk
Batch QC data (NMR, HPLC) available from vendors
Procurement Quality Assurance Vendor Specifications

Derivative Bioactivity: The 1-Methyl-3-propyl Pyrazole Scaffold in Anti-Tubercular Research

The value of this specific 1-methyl-3-propyl pyrazole scaffold is further highlighted by the biological activity of its downstream derivatives. A 2023 study explored compounds containing the 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide fragment as inhibitors of chorismate mutase (MtbCM), an enzyme critical for Mycobacterium tuberculosis survival [1]. While the target compound is the ester precursor to this active carboxamide, three of the final fused heteroarene derivatives (4b, 4h, 4l) exhibited encouraging 60–67% inhibition of MtbCM at a concentration of 10 µM in vitro [1]. This demonstrates that the core 1-methyl-3-propyl pyrazole motif, when properly elaborated, yields biologically active molecules. Procuring the correct ester ensures the synthetic route can access this validated pharmacophore.

Scaffold bioactivity
Class-level inference
60–67% MtbCM inhibition at 10 µM
Reported scaffold bioactivity context for downstream derivatives
Fused N-heteroarene carboxamides; not direct compound activity
Medicinal Chemistry Anti-Tubercular Scaffold Optimization

Validated Application Scenarios for Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (CAS 133261-07-1)


Sildenafil and PDE5 Inhibitor Synthesis: A Validated Route

The primary and most established application for this compound is as an intermediate in the synthesis of Sildenafil and related pyrazolopyrimidinone PDE5 inhibitors. The compound is methylated, then hydrolyzed to the free acid, and further elaborated through a multi-step sequence including nitration, amidation, reduction, acylation, and cyclization to yield the final API [1]. The validated synthetic route provides a clear, patent-supported pathway, making the procurement of this specific intermediate a critical step for any laboratory or CRO involved in producing Sildenafil or conducting structure-activity relationship (SAR) studies on its analogs .

Analytical Reference Standard and Impurity Profiling

Given its role as a Sildenafil intermediate, Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (CAS 133261-07-1) is also cataloged and used as a known impurity or related substance (e.g., Sildenafil Impurity 8 or Impurity 54) in pharmaceutical analysis [1]. Its well-defined physicochemical properties, such as its boiling point of 302.042 °C and density of 1.08 g/cm³, make it suitable for developing and validating HPLC or GC methods . Laboratories focused on quality control and analytical method validation for Sildenafil APIs will find this compound to be an essential, well-characterized reference material.

Scaffold for Anti-Tubercular Drug Discovery

This compound serves as a key starting material for generating a library of compounds based on the 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide scaffold. As demonstrated by Sangepu et al. (2023), the downstream carboxamide derivatives can be further elaborated into complex fused N-heteroarenes that show activity as inhibitors of Mycobacterium tuberculosis chorismate mutase (MtbCM) [1]. Researchers in anti-infective drug discovery can confidently procure this ester as the entry point to a scaffold with documented biological relevance, facilitating the synthesis of novel analogs for SAR studies aimed at optimizing potency and selectivity against this validated target.

Teaching and Method Development in Heterocyclic Chemistry

The compound's synthesis involves a classic methylation reaction of a pyrazole nitrogen with dimethyl sulfate, followed by purification [1]. This well-documented procedure, with a reported yield of 95%, provides an excellent case study for academic teaching labs or for developing and benchmarking new synthetic methodologies in heterocyclic chemistry. Its moderate complexity and the availability of detailed NMR and mass spectrometry data make it a practical substrate for training new chemists in multi-step synthesis, purification, and characterization techniques.

Application
Selection Property
Validation Focus
PDE5 inhibitor synthesis
Validated intermediate pathway
Synthesis yield and purity consistency
Analytical reference standard
Well-defined physicochemical identity
HPLC/GC method specificity
Anti-infective pharmacophore studies
Scaffold with reported bioactive derivatives
Downstream enzyme inhibition context
Heterocyclic chemistry education
Documented methylation protocol
Reproducible synthesis and characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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